molecular formula C17H17ClN4O3S B2689710 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide CAS No. 1181460-45-6

6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide

Cat. No.: B2689710
CAS No.: 1181460-45-6
M. Wt: 392.86
InChI Key: FJMSFQRUBWDVMM-UHFFFAOYSA-N
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Description

6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide (PubChem CID: 51956802) is a synthetic organic compound with the molecular formula C17H17ClN4O3S . This reagent features a complex structure integrating pyridine and pyrrolidine ring systems connected by a sulfamoyl bridge, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Compounds containing pyridine-sulfonamide moieties are of significant scientific interest due to their documented potential in various biological activities. Literature indicates that structurally related sulfonamide derivatives have been investigated for their antimicrobial and proliferation activities . As a research chemical, it serves as a key precursor or building block for the synthesis of novel molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-chloro-N-[4-[(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-22-10-2-3-16(22)21-26(24,25)14-7-5-13(6-8-14)20-17(23)12-4-9-15(18)19-11-12/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMSFQRUBWDVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The chloro group at the 6-position can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Amines.

  • Substitution: : Azides, alkyl groups, etc.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have shown that compounds similar to 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide exhibit notable antimicrobial properties. The sulfonamide group present in the structure is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. For instance, compounds with similar structural motifs have demonstrated effectiveness against various pathogenic bacteria, including strains resistant to conventional antibiotics .

Cancer Research : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been under investigation. Compounds that share structural similarities with this compound have been reported to target phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in tumor growth and survival. This suggests that the compound may be explored further as a therapeutic agent in oncology .

Pharmacology

Enzyme Inhibition : The compound's design allows it to function as an enzyme inhibitor, particularly against metallo-beta-lactamases. These enzymes are responsible for antibiotic resistance in bacteria, and inhibiting them can restore the efficacy of beta-lactam antibiotics. This application is critical in addressing the growing concern of antibiotic resistance in clinical settings .

Neuropharmacology : There is emerging interest in the neuropharmacological effects of compounds related to this compound. Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems or providing neuroprotective effects .

Chemical Probes and Biological Studies

Biochemical Research : The compound can serve as a chemical probe for studying biological pathways involving sulfamoyl derivatives. Its unique structural features allow researchers to investigate the interactions between sulfamoyl groups and biological macromolecules, facilitating the understanding of their roles in cellular processes .

Data Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of pathogenic bacteria; potential for antibiotic development
Cancer ResearchTargets PI3K involved in cancer cell proliferation
Enzyme InhibitionInhibits metallo-beta-lactamases, combating antibiotic resistance
NeuropharmacologyPotential treatment for neurological disorders
Biochemical ResearchServes as a chemical probe for sulfamoyl interactions

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on sulfonamide derivatives showed that compounds structurally related to this compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, providing insights into dosage requirements for therapeutic use .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines revealed that compounds similar to this compound could effectively reduce cell viability by inhibiting PI3K pathways. These findings underscore the potential of such compounds in cancer therapeutics .

Mechanism of Action

The mechanism by which 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Comparisons

The pyridine-3-carboxamide scaffold is shared among several analogues, but substituent variations lead to distinct properties:

Table 1: Structural Features of Key Analogues
Compound Name / ID Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-[(1-Methylpyrrolidin-2-ylidene)sulfamoyl] C₁₈H₁₈ClN₃O₃S* ~407.87 (estimated) Unique pyrrolidinylidene-sulfamoyl group; potential for enhanced lipophilicity and hydrogen bonding.
Telacebec () 4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl C₂₉H₂₈ClF₃N₄O₂ 580.99 Imidazo[1,2-a]pyridine core; antitubercular activity via inhibition of cytochrome bc₁ .
Enamine Ltd Compound () 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy) C₁₉H₁₈ClF₃N₂O₄S 480.86 Trifluoroethoxy group increases metabolic stability; sulfonyl-pyrrolidine enhances solubility .
Oxadiazole Derivative (, ID: M350-0176) 4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methoxy] C₂₁H₁₅ClN₄O₃ 406.83 Oxadiazole ring improves rigidity and π-stacking potential; methoxy linker adds flexibility .
Morpholine Derivative () 2-Morpholin-4-yl C₁₆H₁₆ClN₃O₂ 317.77 Morpholine substituent enhances aqueous solubility; compact structure for CNS penetration .
Key Observations:
  • Core Modifications : While the target compound retains the pyridine-3-carboxamide backbone, telacebec replaces pyridine with an imidazo[1,2-a]pyridine ring, broadening its electronic profile for tuberculosis targets .
  • Substituent Diversity : The sulfamoyl group in the target compound is rare, whereas analogues often feature sulfonyl (), oxadiazole (), or morpholine () groups. These modifications influence solubility, bioavailability, and target engagement.

Pharmacological and Physicochemical Properties

  • Telacebec : Demonstrates potent antitubercular activity (MIC < 0.06 µg/mL) by targeting QcrB in Mycobacterium tuberculosis .
  • Oxadiazole Derivatives (): No explicit activity data provided, but oxadiazoles are known for antimicrobial and kinase inhibitory properties.
  • Morpholine Derivative () : Polar morpholine group likely improves solubility (cLogP ~2.5 estimated), making it suitable for oral administration .

Biological Activity

The compound 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in oncology and immunomodulation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyridine derivatives characterized by a chloro substituent and a sulfamoyl group attached to a pyrrolidine moiety. The structural formula can be represented as follows:

C15H17ClN4O2S\text{C}_{15}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}\text{S}

Research indicates that this compound acts as a cereblon binder , facilitating the degradation of specific transcription factors such as Ikaros and Aiolos through the ubiquitin-proteasome pathway. This mechanism is crucial for its activity against hematological malignancies, including multiple myeloma and leukemia .

Anticancer Properties

  • Inhibition of Tumor Growth : The compound has demonstrated significant antiproliferative effects on various cancer cell lines, particularly in models of multiple myeloma. In vitro studies have shown that it inhibits cell proliferation effectively compared to traditional therapies like pomalidomide .
  • Xenograft Models : In animal studies, the compound exhibited complete tumor regression in xenograft models of chronic myelogenous leukemia (CML), indicating robust in vivo activity .
  • Mechanistic Insights : It is suggested that the compound's ability to modulate immune responses may contribute to its anticancer effects, enhancing the host's ability to combat tumor cells .

Immunomodulatory Effects

The compound also shows promise in immunomodulation , potentially aiding in the treatment of autoimmune disorders by regulating immune cell function and promoting anti-inflammatory pathways .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study 1 : A phase I clinical trial assessed its safety and pharmacokinetics in patients with refractory hematological cancers. Results indicated manageable toxicity profiles with encouraging signs of efficacy .
  • Study 2 : A comparative study with existing therapies highlighted that this compound not only showed superior efficacy but also reduced adverse effects typically associated with conventional treatments .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Tumor InhibitionComplete regression in CML xenograft models
ImmunomodulationEnhanced immune response noted
Safety ProfileManageable toxicity in clinical trials

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide?

The synthesis typically involves multi-step functionalization of the pyridine core. A common approach includes:

  • Step 1 : Sulfamoylation of the phenyl ring using sulfamoyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, 0–5°C).
  • Step 2 : Introduction of the 1-methylpyrrolidin-2-ylidene moiety via nucleophilic substitution or condensation reactions, often catalyzed by Lewis acids like ZnCl₂ .
  • Step 3 : Coupling the pyridine-3-carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
    Key Validation : Monitor intermediates via TLC and confirm final product purity (>98%) using HPLC .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry of the sulfamoyl and pyrrolidinyl groups. Look for deshielded protons near electronegative substituents (e.g., Cl, SO₂) .
  • X-ray Crystallography : Resolve ambiguity in the sulfamoyl-pyrrolidinyl linkage geometry. Refinement software (e.g., SHELXL) is essential for determining bond angles and torsional strain .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±1 ppm accuracy) and detects potential byproducts .

Advanced: How can density functional theory (DFT) optimize the study of this compound’s electronic properties?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting:

  • Charge Distribution : Analyze electron density maps to identify reactive sites (e.g., sulfamoyl group’s electrophilicity) .
  • Thermochemical Data : Calculate bond dissociation energies (BDEs) for stability assessment under thermal stress .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for solubility studies .

Advanced: How to resolve contradictions in crystallographic data for sulfamoyl-linked heterocycles?

Contradictions often arise from disordered sulfamoyl conformers or hydrogen-bonding networks. Mitigation strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K with liquid nitrogen).
  • Twinned Crystals : Apply twin law refinement in software like OLEX2 to deconvolute overlapping reflections .
  • Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding patterns .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfamoyl-pyrrolidinyl motif?

  • Bioisosteric Replacement : Substitute the pyrrolidinyl ring with azetidine or piperidine to modulate steric/electronic effects .
  • Protease Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with target enzymes (e.g., carbonic anhydrase).
  • Free-Wilson Analysis : Statistically correlate substituent variations (e.g., Cl position on pyridine) with inhibitory activity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfamoyl chloride vapors .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Advanced: How to address solubility challenges during in vitro assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.
  • Micellar Encapsulation : Employ surfactants like Tween-80 for hydrophobic derivatives .
  • pH Adjustment : Ionize sulfamoyl groups using buffered solutions (pH 7.4–8.5) to enhance aqueous solubility .

Advanced: What mechanistic insights can molecular docking provide for this compound’s biological targets?

  • Binding Mode Prediction : Dock the compound into crystal structures of kinases or GPCRs using AutoDock Vina. Focus on hydrogen bonds between the sulfamoyl group and catalytic residues (e.g., Asp/Glu) .
  • Dynamic Simulations : Run MD simulations (≥100 ns) to assess conformational stability of the ligand-protein complex .

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